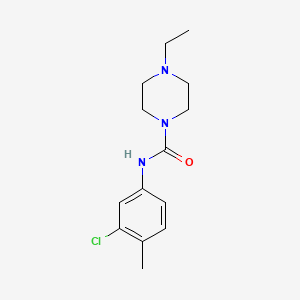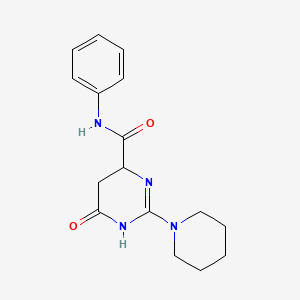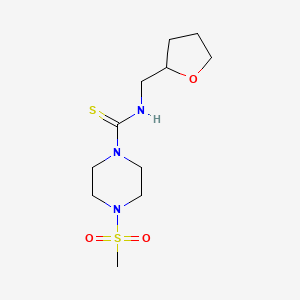
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarboxamide
説明
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarboxamide, commonly known as CMPEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. CMPEA belongs to the class of piperazine derivatives and has been studied extensively for its role in various biological processes.
作用機序
The mechanism of action of CMPEA involves its interaction with various receptors and enzymes in the body. It has been found to interact with the serotonin receptor, which plays a crucial role in the regulation of mood, appetite, and sleep. Moreover, CMPEA has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CMPEA has been shown to have various biochemical and physiological effects on the body. It has been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it has been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative stress. Moreover, CMPEA has been found to reduce the levels of pro-inflammatory cytokines, which can cause inflammation and tissue damage.
実験室実験の利点と制限
One of the advantages of using CMPEA in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Moreover, its anti-inflammatory and neuroprotective properties make it a suitable candidate for the treatment of various inflammatory and neurodegenerative diseases. However, one of the limitations of using CMPEA in lab experiments is its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for the research on CMPEA. One of the directions is to investigate its potential as a therapeutic agent for various types of cancer. Moreover, its role in the regulation of mood and sleep requires further investigation. Additionally, the development of novel derivatives of CMPEA with improved therapeutic properties is an area of interest for future research.
Conclusion:
In conclusion, CMPEA is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. Its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases makes it a potential candidate for various therapeutic applications. However, further research is required to fully understand its mechanism of action and potential toxicity.
科学的研究の応用
CMPEA has been studied extensively for its potential therapeutic properties in various biological processes, including cancer, inflammation, and neurodegenerative diseases. Research has shown that CMPEA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, it has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, CMPEA has been shown to have a neuroprotective effect by reducing oxidative stress and inhibiting the formation of amyloid-beta plaques.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-ethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-3-17-6-8-18(9-7-17)14(19)16-12-5-4-11(2)13(15)10-12/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXMWNBWIFZDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S,4R)-1-methyl-4-{[3-(1H-1,2,4-triazol-1-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4132274.png)
![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4132297.png)
![N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide](/img/structure/B4132303.png)
![N-(2,4-difluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4132305.png)

![4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide](/img/structure/B4132327.png)


![1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4132342.png)
![N-1-adamantyl-4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4132354.png)
![4-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4132357.png)
![3-(4-fluorophenyl)-3a,6a-dihydrothieno[2,3-d]isoxazole 4,4-dioxide](/img/structure/B4132361.png)

![1-(3-butoxyphenyl)-7-chloro-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132371.png)